m-PEG7-t-butyl ester m-PEG7-t-butyl ester m-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 874208-90-9
VCID: VC0536208
InChI: InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC
Molecular Formula: C20H40O9
Molecular Weight: 424.53

m-PEG7-t-butyl ester

CAS No.: 874208-90-9

Cat. No.: VC0536208

Molecular Formula: C20H40O9

Molecular Weight: 424.53

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG7-t-butyl ester - 874208-90-9

Specification

CAS No. 874208-90-9
Molecular Formula C20H40O9
Molecular Weight 424.53
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3
Standard InChI Key VRQOLQLYLAUIGV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC
Appearance Solid powder

Introduction

Chemical Structure and Properties

m-PEG7-t-butyl ester (CAS: 874208-90-9) is characterized by its polyethylene glycol (PEG) chain connected to a terminal tert-butyl ester group. The compound has a molecular formula of C20H40O9 and a molecular weight of approximately 424.54 g/mol . The IUPAC name for this compound is tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .

Physical and Chemical Characteristics

The molecular structure of m-PEG7-t-butyl ester features a hydrophilic PEG spacer that significantly increases its solubility in aqueous media . This characteristic makes it particularly valuable for biological applications. The compound exhibits the following key properties:

PropertyValue
Molecular Weight424.5364 Da
Molecular FormulaC20H40O9
CAS Number874208-90-9
XLogP3-AA0
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count9
Rotatable Bond Count23
Exact Mass424.26723285 Da

Table 1: Physical and chemical properties of m-PEG7-t-butyl ester

Structural Features

The compound contains a t-butyl protected carboxyl group that can be deprotected under acidic conditions, which is a key feature for its use in various applications . The PEG7 segment refers to the seven ethylene glycol repeating units (-CH2CH2O-) in the molecule, providing the necessary spacing and solubility characteristics that make this compound valuable in biomedical applications .

Applications in Biomedical Research

m-PEG7-t-butyl ester has found significant applications across various fields of biomedical research due to its unique structural properties.

Bioconjugation and Drug Delivery

The compound is widely utilized as a linker or spacer molecule in the development of prodrugs and targeted therapeutic agents . Its PEG chain enhances solubility and stability of conjugated biomolecules, while the t-butyl ester group serves as a protective moiety that can be cleaved under specific conditions, allowing for the controlled release of active compounds .

Pharmaceutical Research

In pharmaceutical development, m-PEG7-t-butyl ester is employed to modify peptides, proteins, and small molecules . These modifications can significantly improve:

  • Pharmacokinetic properties of therapeutic agents

  • Solubility in biological systems

  • Reduced immunogenicity of protein therapeutics

  • Extended circulation time in the body

Tissue Engineering Applications

The compound is utilized in the synthesis of hydrogels and biomaterials for tissue engineering applications . Its biocompatibility and tunable degradation characteristics make it particularly valuable in this field, where controlled material properties are essential for successful tissue regeneration and integration.

Nanotechnology Applications

m-PEG7-t-butyl ester serves as an effective surface modifier for nanoparticles in drug delivery systems . When incorporated into nanoparticle formulations, it can:

  • Enhance the circulation time of nanoparticles

  • Improve targeting efficiency

  • Increase stability in biological media

  • Provide functional groups for further modifications

Comparison with Related Compounds

Understanding the relationship between m-PEG7-t-butyl ester and similar compounds provides valuable context for researchers considering which PEG linker to use for specific applications.

Amino-PEG7-t-butyl ester

Amino-PEG7-t-butyl ester (CAS: 2428400-07-9) is a closely related compound with a molecular formula of C21H43NO9 and a molecular weight of 453.6 g/mol . This compound features an amino terminal group that provides different conjugation capabilities compared to the methoxy terminal group in m-PEG7-t-butyl ester.

The comparison between these compounds is summarized in the following table:

Propertym-PEG7-t-butyl esterAmino-PEG7-t-butyl ester
Molecular FormulaC20H40O9C21H43NO9
Molecular Weight424.54 g/mol453.6 g/mol
Terminal GroupMethoxyAmino
IUPAC Nametert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoatetert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Table 2: Comparison of m-PEG7-t-butyl ester and Amino-PEG7-t-butyl ester

Functional Differences

The key difference between these compounds lies in their terminal groups, which dictate their conjugation chemistry:

  • m-PEG7-t-butyl ester: The methoxy terminal group is non-reactive, making the compound useful primarily through its t-butyl ester end.

  • Amino-PEG7-t-butyl ester: The amino terminal group provides an additional reactive site for conjugation reactions, making this compound more versatile for certain applications requiring amine chemistry.

Research Applications

The use of m-PEG7-t-butyl ester in various research contexts demonstrates its versatility and importance in the development of advanced therapeutic strategies.

Prodrug Development

The t-butyl ester group in m-PEG7-t-butyl ester serves as a protective moiety in prodrug development . This protection can be selectively removed under acidic conditions, providing a mechanism for controlled drug release. This approach is particularly valuable for:

  • Improving the delivery of drugs with poor solubility

  • Enhancing the stability of sensitive therapeutic compounds

  • Enabling targeted release at specific sites in the body

  • Reducing premature metabolism of active compounds

Protein and Peptide Modification

The PEGylation of proteins and peptides using compounds like m-PEG7-t-butyl ester has been shown to significantly improve their therapeutic properties . The benefits include:

  • Extended circulation half-life

  • Reduced proteolytic degradation

  • Decreased immunogenicity

  • Improved solubility profiles

  • Enhanced thermal stability

Nanoparticle Surface Modification

When used to modify the surface of nanoparticles, m-PEG7-t-butyl ester can provide the "stealth" properties that are crucial for evading immune system recognition . This allows nanoparticle-based drug delivery systems to remain in circulation longer, increasing the likelihood of reaching their intended targets.

ParameterSpecification
Purity≥95%
FormNot specified in sources
CAS Number874208-90-9
Storage Temperature-20°C to 2-8°C (supplier dependent)
Shipping ConditionsRoom temperature

Table 3: Commercial specifications of m-PEG7-t-butyl ester

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis of m-PEG7-t-butyl ester is important for researchers working with this compound.

Deprotection Chemistry

One of the most important reactive features of m-PEG7-t-butyl ester is the ability of the t-butyl protected carboxyl group to be deprotected under acidic conditions . This reaction typically proceeds as follows:

  • Treatment with acids (commonly trifluoroacetic acid)

  • Removal of the t-butyl group

  • Formation of the free carboxylic acid

  • Generation of a reactive site for further conjugation

Conjugation Chemistry

After deprotection, the resulting carboxylic acid group can be used for various conjugation reactions, including:

  • Amide formation with amine-containing molecules

  • Ester formation with alcohols

  • Activation for coupling reactions (e.g., using NHS esters or carbodiimide chemistry)

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